

Application Notes and Protocols for JNJ- 42165279 in Anxiety Disorder Models

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Compound of Interest		
Compound Name:	JNJ-42165279	
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Introduction

JNJ-42165279 is a selective and slowly reversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), as well as other fatty acid amides like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[3][4][5] By inhibiting FAAH, JNJ-42165279 leads to an increase in the levels of these endogenous signaling lipids, particularly AEA, in both the central and peripheral nervous systems.[5][6] This mechanism of action has positioned JNJ-42165279 as a promising therapeutic candidate for the treatment of anxiety and mood disorders.[7][8] Preclinical and clinical studies have been conducted to evaluate its efficacy and safety in conditions such as social anxiety disorder (SAD), post-traumatic stress disorder (PTSD), and major depressive disorder with anxious distress.[3][9][10]

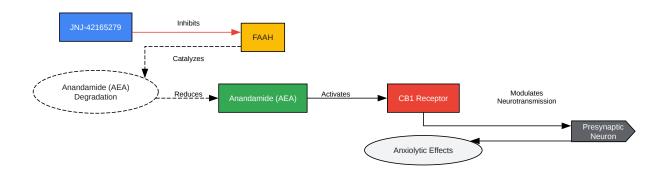
These application notes provide a detailed overview of the experimental design and protocols for investigating the anxiolytic potential of **JNJ-42165279** in established preclinical models of anxiety.

Mechanism of Action: FAAH Inhibition and Endocannabinoid Signaling



The anxiolytic effects of **JNJ-42165279** are mediated through the enhancement of endocannabinoid signaling, primarily via the potentiation of anandamide (AEA) activity. Under normal physiological conditions, FAAH tightly regulates AEA levels by hydrolyzing it into arachidonic acid and ethanolamine. In states of stress and anxiety, FAAH activity can be upregulated, leading to reduced AEA signaling.[11]

By inhibiting FAAH, **JNJ-42165279** increases the synaptic concentration and duration of action of AEA.[6] AEA then activates cannabinoid receptor type 1 (CB1R), which are abundantly expressed in brain regions critical for anxiety and emotional regulation, such as the amygdala, prefrontal cortex, and hippocampus.[11][12] The activation of CB1R by AEA generally leads to a reduction in neuronal excitability and neurotransmitter release, thereby producing anxiolytic effects.[11]



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Caption: Signaling pathway of JNJ-42165279 action.

Data Presentation: Preclinical Efficacy of FAAH Inhibitors

While specific preclinical data for **JNJ-42165279** in common anxiety models are not readily available in the public domain, studies with other selective FAAH inhibitors, such as URB597 and PF-3845, provide a strong rationale for its anxiolytic potential. The following tables summarize representative data from such studies.



Table 1: Effect of FAAH Inhibitor URB597 on Anxiety-Like Behavior in the Elevated Plus Maze (EPM) in Rats.

Treatment Group	Dose (mg/kg, i.p.)	Time in Open Arms (% of total)	Open Arm Entries (% of total)
Vehicle	-	25.3 ± 3.1	30.1 ± 4.2
URB597	0.1	28.9 ± 3.8	33.5 ± 4.9
URB597	0.3	45.7 ± 5.2	50.2 ± 6.1

^{*}Data are presented as mean \pm SEM. *p < 0.05 compared to vehicle. Data are hypothetical and based on findings reported in the literature for URB597.

Table 2: Effect of FAAH Inhibitor PF-3845 on Anxiety-Like Behavior in the Open Field Test (OFT) in Mice.

Treatment Group	Dose (mg/kg, i.p.)	Time in Center Zone (s)	Total Distance Traveled (cm)
Vehicle	-	35.2 ± 4.5	2500 ± 150
PF-3845	10	62.8 ± 7.1*	2450 ± 180

^{*}Data are presented as mean \pm SEM. *p < 0.05 compared to vehicle. Data are hypothetical and based on findings reported in the literature for PF-3845.[4]

Table 3: Clinical Efficacy of JNJ-42165279 in Social Anxiety Disorder (SAD).



Treatment Group	N	Mean Change from Baseline in LSAS Total Score	% Responders (≥30% improvement in LSAS)
Placebo	74	-22.4 (23.57)	23.6%
JNJ-42165279 (25 mg/day)	75	-29.4 (27.47)	42.4%*

^{*}Data are from a 12-week, double-blind, placebo-controlled study.[3][13][14] LSAS: Liebowitz Social Anxiety Scale. *p = 0.04 compared to placebo.[3][13][14]

Experimental Protocols

The following are proposed experimental protocols for evaluating the anxiolytic effects of **JNJ-42165279** in rodent models. These protocols are based on standard procedures for the elevated plus maze and open field test and incorporate considerations from studies on other FAAH inhibitors.

Protocol 1: Elevated Plus Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of **JNJ-42165279** in rodents. The EPM is a widely used behavioral assay for anxiety, based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[5][14][15] [16][17]

Materials:

- Elevated plus maze apparatus (for rats or mice)[15][16]
- JNJ-42165279
- Vehicle (e.g., 5% Tween 80 in sterile water)
- Animal subjects (e.g., male Wistar rats or C57BL/6 mice)
- Video tracking software



Procedure:

- Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to the experiment.[5] The room should be dimly lit.
- Drug Administration: Administer JNJ-42165279 or vehicle via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.) at a predetermined time before testing (e.g., 30-60 minutes). A suggested dose range for preclinical studies, extrapolated from similar compounds, could be 1-30 mg/kg.
- Test Initiation: Place the animal in the center of the EPM, facing one of the open arms.[14]
- Data Collection: Record the animal's behavior for a 5-minute session using a video camera mounted above the maze.[15]
- Behavioral Parameters: Analyze the video recordings to quantify the following:
 - Time spent in the open arms
 - Time spent in the closed arms
 - Number of entries into the open arms
 - Number of entries into the closed arms
 - Total distance traveled (as a measure of general locomotor activity)
- Data Analysis: An increase in the time spent and the number of entries into the open arms is
 indicative of an anxiolytic-like effect. Compare the data from the JNJ-42165279-treated
 groups with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA
 followed by post-hoc tests).

Protocol 2: Open Field Test (OFT)

Objective: To evaluate the effects of **JNJ-42165279** on general locomotor activity and anxiety-like behavior in a novel environment.[9][10][18][19][20] The OFT is based on the principle that rodents, when placed in a novel, open arena, will tend to stay close to the walls (thigmotaxis), and anxiolytic compounds can increase exploration of the central, more anxiogenic area.[9][20]



Materials:

- Open field arena (e.g., a square or circular arena with high walls)[18]
- JNJ-42165279
- Vehicle
- Animal subjects
- Video tracking software

Procedure:

- Acclimation: Acclimate the animals to the testing room as described for the EPM test.
- Drug Administration: Administer JNJ-42165279 or vehicle as previously described.
- Test Initiation: Gently place the animal in the center of the open field arena.[10]
- Data Collection: Record the animal's activity for a specified duration (e.g., 10-30 minutes)
 using an overhead video camera.
- Behavioral Parameters: Analyze the recordings to measure:
 - Time spent in the center zone of the arena
 - Distance traveled in the center zone
 - Frequency of entries into the center zone
 - Total distance traveled in the entire arena (to assess general locomotor activity)
 - Rearing frequency (a measure of exploratory behavior)
- Data Analysis: An increase in the time spent and distance traveled in the center of the open field, without significant changes in total distance traveled, suggests an anxiolytic effect.
 Analyze the data using appropriate statistical methods.

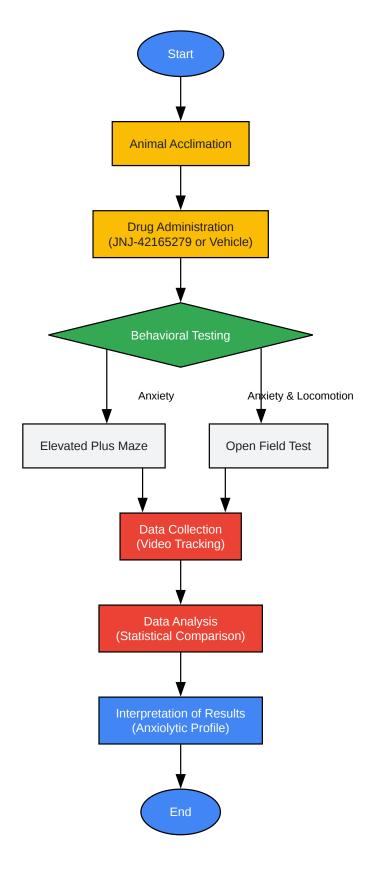




Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for evaluating the anxiolytic potential of **JNJ-42165279** in preclinical models.





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Caption: Preclinical experimental workflow.



Conclusion

JNJ-42165279 represents a novel therapeutic approach for anxiety disorders by targeting the endocannabinoid system through FAAH inhibition. The experimental designs and protocols outlined in these application notes provide a framework for researchers to investigate the anxiolytic properties of **JNJ-42165279** in preclinical models. Careful consideration of experimental parameters, such as animal strain, dose selection, and environmental conditions, is crucial for obtaining robust and reproducible data. The provided information, including the mechanism of action, data from related compounds, and detailed protocols, will aid in the design and execution of studies aimed at further characterizing the therapeutic potential of **JNJ-42165279**.

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